Infigratinib is a small molecule tyrosine kinase inhibitor [, , ]. It exhibits high selectivity for fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , , , , , , , ]. Infigratinib is classified as a pan-FGFR inhibitor due to its ability to inhibit all three FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency [, ]. In scientific research, infigratinib serves as a valuable tool for investigating the role of FGFR signaling in various biological processes and diseases, including cancer, skeletal dysplasias, and tumor-induced osteomalacia [, , , , , , , ].
Infigratinib belongs to a class of drugs known as tyrosine kinase inhibitors, specifically targeting the FGFR family. It is classified as a reversible ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
The synthesis of Infigratinib involves several chemical reactions starting from simple precursors. Key steps include:
The synthetic pathway has been optimized to ensure high yield and purity, which is critical for clinical applications.
Infigratinib's molecular formula is C₁₈H₁₉N₅O, with a molecular weight of approximately 321.37 g/mol. The structure features:
The three-dimensional conformation allows it to fit snugly into the ATP-binding pocket of FGFRs, effectively inhibiting their activity .
Infigratinib undergoes various chemical reactions within biological systems:
The understanding of these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.
Infigratinib exerts its therapeutic effects by inhibiting FGFR signaling pathways. Upon binding to FGFRs, it prevents the phosphorylation of tyrosine residues that are crucial for activating downstream signaling cascades involved in cell division and survival. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells expressing aberrant FGFRs.
Key data points include:
Infigratinib exhibits several notable physical and chemical properties:
These properties are critical for determining dosing regimens and formulation strategies.
Infigratinib's primary application is in oncology, particularly for treating cancers associated with genetic alterations in FGFRs. Its use extends beyond cholangiocarcinoma to other malignancies characterized by similar aberrations, such as breast cancer and bladder cancer. Ongoing research aims to explore its efficacy in combination therapies, enhancing its potential benefits in treating resistant cancer types .
Fibroblast Growth Factor Receptors (FGFRs) belong to the receptor tyrosine kinase (RTK) superfamily and comprise four highly conserved genes (FGFR1–4) in humans. Each FGFR isoform shares a common domain architecture critical for ligand binding specificity and signal transduction:
Table 1: FGFR Isoforms and Their Functional Roles
Isoform | Primary Splice Variants | Key Ligands | Major Tissue Expression | Biological Functions |
---|---|---|---|---|
FGFR1 | 1b, 1c | FGF1, FGF2, FGF4 | Brain, bone, muscle | Embryonic development, osteogenesis |
FGFR2 | 2b, 2c | FGF7, FGF10 | Epithelia, craniofacial mesenchyme | Limb development, wound healing |
FGFR3 | 3b, 3c | FGF1, FGF9, FGF18 | Cartilage, brain, skin | Chondrogenesis, endochondral ossification |
FGFR4 | None | FGF19 (endocrine) | Liver, muscle | Bile acid metabolism, muscle homeostasis |
Fig. 1: FGFR Domain Organization. Schematic shows extracellular Ig domains (D1–D3), transmembrane helix (TM), and intracellular tyrosine kinase domain (TK1, TK2). Alternative splicing in D3 generates "b" (epithelial) and "c" (mesenchymal) variants.
Ligand binding specificity is determined by splice variants and HSPG interactions. Paracrine FGFs (e.g., FGF1, FGF9) require HSPGs to stabilize FGFR dimers in a 2:2:2 (FGF:FGFR:HSPG) ternary complex, ensuring localized signaling. In contrast, endocrine FGFs (FGF19, FGF21, FGF23) bind FGFRs only in complex with α/β-Klotho coreceptors, enabling systemic hormone-like effects [3] [6]. FGFR5 (FGFRL1), a non-signaling decoy receptor, lacks the intracellular kinase domain and modulates ligand availability [4].
FGFR signaling orchestrates critical cellular processes, including proliferation, differentiation, and metabolism, through four primary cascades:
Table 2: FGFR Signaling Pathways in Physiological and Pathological Contexts
Pathway | Key Adaptors/Effectors | Homeostatic Function | Dysregulation in Disease |
---|---|---|---|
Ras/MAPK | FRS2α, GRB2, SOS, ERK | Chondrocyte differentiation | Achondroplasia (ERK hyperactivation) |
PI3K/AKT | PI3K, PDK1, AKT | Osteoblast survival, glucose uptake | Cancer metastasis |
PLCγ | PLCγ, IP3, PKC | Calcium flux, cell migration | Impaired wound healing |
STAT | JAK1, STAT1 | Chondrocyte proliferation control | Growth plate suppression in dwarfism |
Fig. 2: FGFR Signaling Network. Ligand-bound FGFR dimerization triggers phosphorylation of FRS2α and PLCγ, initiating MAPK, PI3K/AKT, and STAT cascades. Negative regulators (e.g., SPRY, SEF) provide feedback.
In genetic disorders like achondroplasia, constitutive FGFR3 activation disrupts homeostasis by skewing signaling toward the MAPK and STAT pathways. This inhibits chondrocyte proliferation and accelerates differentiation, leading to premature growth plate closure [1] [8]. Conversely, aberrant FGFR signaling in cancer involves gene amplifications (e.g., FGFR1 in breast cancer), point mutations (e.g., FGFR3 S249C in bladder cancer), and fusions (e.g., FGFR2-TACC3), which bypass ligand dependency [4].
FGFR3 gain-of-function mutations cause a spectrum of autosomal dominant skeletal dysplasias, with severity correlating to mutation location and kinase activity:
Table 3: Genetic Disorders Driven by FGFR3 Gain-of-Function Mutations
Disorder | Mutation(s) | Domain Affected | Key Pathogenic Mechanisms |
---|---|---|---|
Thanatophoric Dysplasia I | R248C, Y373C | Extracellular | Ligand-independent dimer stabilization |
Thanatophoric Dysplasia II | K650E | Tyrosine kinase | Enhanced kinase activity, STAT hyperactivation |
Achondroplasia | G380R/G375C | Transmembrane | Constitutive dimerization, MAPK/STAT overactivation |
Hypochondroplasia | N540K | Tyrosine kinase | Disrupted autoinhibition, moderate kinase enhancement |
Fig. 3: FGFR3 Mutation Hotspots. Structural map highlighting pathogenic variants in extracellular (purple), transmembrane (red), and kinase (blue) domains.
Mechanistically, these mutations induce ligand-independent dimerization (e.g., G380R) or enhance catalytic activity (e.g., K650E). In growth plate chondrocytes, hyperactive FGFR3 suppresses IHH/PTHrP feedback loops, reduces chondrocyte proliferation, and accelerates hypertrophy. This disrupts columnar organization, shortening long bones [2] [8]. Beyond cartilage, FGFR3 mutations alter bone homeostasis:
Mouse models recapitulate human phenotypes. Fgfr3G380R knock-in mice show 15–42% femur shortening, midface hypoplasia, and kyphosis. Homozygotes exhibit severe trabecular bone loss (−61% bone volume/tissue volume) and premature suture fusion [8]. Similarly, Fgfr3N534K (HCH model) mice display progressive dwarfism and osteomalacia-like defects [5].
Table 4: Preclinical Evidence for Infigratinib in FGFR3-Related Disorders
Study Model | Mutation | Dosing Regimen | Key Outcomes |
---|---|---|---|
Achondroplasia mouse model | G369C | 0.1–1.0 mg/kg/day (P7–35) | Dose-dependent limb lengthening; cranial defects at high doses |
Rat dentoalveolar study | WT (pharmacologic) | 1.0 mg/kg/day | Reduced molar size; altered craniofacial development |
Fgfr3G380R knock-in | Human G380R | Not tested | Validated phenotype: growth plate disorganization, kyphosis |
Infigratinib (BGJ398), an ATP-competitive tyrosine kinase inhibitor selective for FGFR1–3, binds the kinase pocket, blocking phosphorylation. In Fgfr3G369C/+ mice (ACH model), low-dose infigratinib (0.1 mg/kg) improved limb length without adverse dental effects, while high doses (1.0 mg/kg) impaired molar development and cranial sutures [1]. Phase 2 trials in children with achondroplasia demonstrated a +2.51 cm/year increase in height velocity, supporting its mechanism-driven efficacy [10].
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